4-(Azetidin-3-yloxy)pyridine

Vue d'ensemble

Description

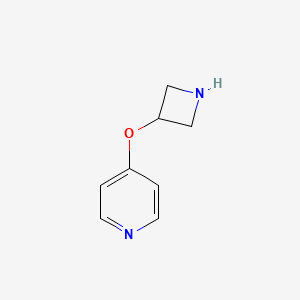

4-(Azetidin-3-yloxy)pyridine is a chemical compound that features a pyridine ring substituted with an azetidine moiety via an ether linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)pyridine typically involves the reaction of 4-hydroxypyridine with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of pyridine, followed by the addition of azetidine to form the ether linkage . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be integrated into the industrial process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Azetidin-3-yloxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the pyridine ring or the azetidine moiety.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Phosphorus tribromide in dichloromethane at reflux conditions.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced pyridine or azetidine derivatives.

Substitution: Halogenated pyridine derivatives.

Applications De Recherche Scientifique

4-(Azetidin-3-yloxy)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Mécanisme D'action

The mechanism of action of 4-(Azetidin-3-yloxy)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of this compound have been shown to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes . The binding of the compound to the active site of the enzyme can lead to conformational changes, resulting in altered enzyme activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.

Piperidine: A six-membered nitrogen-containing ring with widespread use in drug discovery.

Uniqueness

This compound is unique due to the combination of the pyridine and azetidine rings, which imparts distinct chemical and biological properties. The presence of the azetidine ring introduces ring strain, making the compound more reactive under certain conditions. Additionally, the ether linkage between the two rings provides a flexible yet stable structure, allowing for diverse chemical modifications and applications.

Activité Biologique

4-(Azetidin-3-yloxy)pyridine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, antiviral, and neuropharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with an azetidine moiety. This combination offers a scaffold that may interact with various biological targets, leading to diverse pharmacological effects. The molecular formula for this compound is .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The azetidine ring can influence the compound's ability to modulate neurotransmitter systems, while the pyridine core is known for its role in various biological processes. Preliminary studies suggest that this compound may inhibit or activate certain receptors, including nicotinic acetylcholine receptors (nAChRs) .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Bacillus anthracis

- Candida albicans

The structure-activity relationship (SAR) analysis suggests that modifications to the azetidine or pyridine components can enhance antimicrobial efficacy .

| Microbe | Activity |

|---|---|

| Staphylococcus aureus | Potent inhibition |

| Bacillus anthracis | Significant activity |

| Candida albicans | Moderate activity |

2. Antiviral Activity

The antiviral potential of this compound has also been explored. Compounds containing similar azetidine structures have shown activity against viruses such as influenza and coronaviruses. For example, analogs have exhibited moderate inhibitory effects on human coronaviruses with EC50 values around 45 µM .

| Virus | EC50 (µM) |

|---|---|

| Influenza A | 12 |

| Human coronavirus (229E) | 45 |

3. Neuropharmacological Effects

Preliminary studies suggest that this compound may act as a partial agonist at nAChRs, particularly the α4β2 subtype. This interaction could potentially lead to applications in treating neurodegenerative diseases or mood disorders. For instance, related compounds have been shown to reduce nicotine self-administration and improve cognitive performance in animal models .

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

- Study on Antimicrobial Properties : A series of azetidinone derivatives were synthesized and tested against various pathogens, revealing promising antimicrobial activities linked to structural modifications .

- Neuropharmacological Study : Research focusing on nAChR modulation indicated that analogs could serve as potential treatments for conditions such as anxiety and depression, with observed improvements in behavioral models .

Propriétés

IUPAC Name |

4-(azetidin-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-9-4-2-7(1)11-8-5-10-6-8/h1-4,8,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQYIYTUKIVZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.